8-Tert-butyl-2-azaspiro[4.5]decane-1,3-dione
Overview
Description
8-Tert-butyl-2-azaspiro[4.5]decane-1,3-dione is a chemical compound with the molecular formula C13H21NO2 and a molecular weight of 223.31 g/mol. This compound belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are joined at a single atom. The presence of the tert-butyl group and the azaspiro framework makes this compound particularly interesting for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-tert-butyl-2-azaspiro[4.5]decane-1,3-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route is the reaction of tert-butyl acetoacetate with a suitable diamine, followed by cyclization and subsequent oxidation[_{{{CITATION{{{_2{Two pathways in the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro4.5 .... The reaction conditions often require the use of strong bases or acids, and the process may be carried out under reflux to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. Industrial production also emphasizes the optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 8-Tert-butyl-2-azaspiro[4.5]decane-1,3-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Two pathways in the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro4.5 ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a strong base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of amines or alcohols.
Substitution: Substitution reactions can produce various alkylated derivatives of the compound.
Scientific Research Applications
Chemistry: In chemistry, 8-tert-butyl-2-azaspiro[4.5]decane-1,3-dione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or bioactive molecules.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its structural features may contribute to the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for various applications in material science.
Mechanism of Action
The mechanism by which 8-tert-butyl-2-azaspiro[4.5]decane-1,3-dione exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
8-tert-Butyl-1,3-diazaspiro[4.5]decane-2,4-dione: This compound is structurally similar but differs in the position of the nitrogen atom.
tert-Butyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate: Another related compound with a carboxylate group instead of a ketone.
Uniqueness: 8-Tert-butyl-2-azaspiro[4.5]decane-1,3-dione stands out due to its specific arrangement of functional groups and its potential applications in various fields. Its unique structure and reactivity make it a valuable compound for research and industrial use.
Properties
IUPAC Name |
8-tert-butyl-2-azaspiro[4.5]decane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-12(2,3)9-4-6-13(7-5-9)8-10(15)14-11(13)16/h9H,4-8H2,1-3H3,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQKTTIWPOKGQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2(CC1)CC(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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